5-(4-chlorophenoxy)pyridine-2-carboxylic acid
Overview
Description
5-(4-chlorophenoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C12H8ClNO3 and a molecular weight of 249.65 g/mol . It is characterized by the presence of a chlorophenoxy group attached to a pyridine ring, which is further substituted with a carboxylic acid group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenoxy)pyridine-2-carboxylic acid typically involves the reaction of 4-chlorophenol with 2-chloronicotinic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorophenoxy group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-chlorophenoxy)pyridine-2-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: Similar in structure but lacks the pyridine ring.
2-chloronicotinic acid: Contains the pyridine ring but lacks the chlorophenoxy group.
5-(4-bromophenoxy)pyridine-2-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
Uniqueness
5-(4-chlorophenoxy)pyridine-2-carboxylic acid is unique due to the combination of the chlorophenoxy group and the pyridine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
5-(4-chlorophenoxy)pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-8-1-3-9(4-2-8)17-10-5-6-11(12(15)16)14-7-10/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHAQWAUXWKINY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(C=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222443 | |
Record name | Picolinic acid, 5-(p-chlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72133-24-5 | |
Record name | Picolinic acid, 5-(p-chlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picolinic acid, 5-(p-chlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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